8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate
Description
8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate is a spirocyclic compound featuring a bicyclic core (spiro[4.5]decane) with two nitrogen atoms (2,8-diaza) and dual carboxylate ester groups at positions 3 and 8. The tert-butyl and ethyl substituents enhance steric bulk and influence solubility, while the mesylate (methanesulfonate) counterion improves crystallinity and stability.
Properties
IUPAC Name |
8-O-tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4.CH4O3S/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4;1-5(2,3)4/h12,17H,5-11H2,1-4H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIAXEKADWJNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors followed by esterification and mesylation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate is used to study enzyme inhibition and receptor binding. It can serve as a probe to investigate biological pathways and interactions.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism by which 8-Tert-Butyl3-Ethyl2,8-Diazaspiro[4.5]Decane-3,8-Dicarboxylate Mesylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related diazaspiro[4.5]decane derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Findings:
Substituent Effects :
- The target compound ’s dual carboxylate esters and mesylate counterion likely enhance aqueous solubility compared to analogs like benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate, which lacks ionic character .
- The hydroxymethyl group in tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate increases polarity (TPSA ~64 Ų), making it more suitable for polar interactions in drug-receptor binding .
Molecular Weight and Bioavailability :
- The target compound ’s higher molecular weight (~404.48) may reduce blood-brain barrier (BBB) penetration compared to tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (MW 240.34), which has favorable Log S (-2.52) for passive diffusion .
Synthetic Accessibility :
- The target compound ’s synthesis likely involves multi-step functionalization (e.g., esterification, salt formation), similar to tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate’s protocol using Hunig’s base and CH2Cl2 .
Applications :
- Benzyl derivatives (e.g., benzyl 8-ethyl-2,8-diazaspiro[4.5]decane-2-carboxylate) are prioritized in catalysis due to their lipophilicity, whereas mesylate salts (target compound) are favored in pharmaceuticals for improved stability .
Q & A
Q. How can reproducibility challenges in multi-step syntheses be systematically addressed?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for intermediate detection). Standardize protocols using flow chemistry to enhance control over reaction parameters. Document deviations via electronic lab notebooks (ELNs) with metadata tagging for traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
